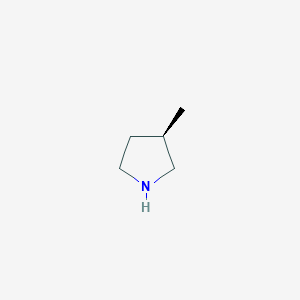

(R)-3-Methylpyrrolidine

Description

Properties

IUPAC Name |

(3R)-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452408 | |

| Record name | (R)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69498-24-4 | |

| Record name | (R)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Methylpyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physical, Chemical, and Biological Properties of a Key Chiral Building Block

Introduction

(R)-3-Methylpyrrolidine is a chiral cyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the stereochemistry at the C3 position make it a valuable scaffold for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-3-Methylpyrrolidine, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating key biological pathways.

Physical and Chemical Properties

(R)-3-Methylpyrrolidine is a colorless to pale yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| Boiling Point | 100 °C | [2] |

| Density | 0.812 g/mL | [2] |

| Melting Point | Not available | |

| pKa | 10.53 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Ammoniacal, fishy | [3] |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 0.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 85.089149355 | |

| Monoisotopic Mass | 85.089149355 | |

| Topological Polar Surface Area | 12 Ų | |

| Heavy Atom Count | 6 | |

| Formal Charge | 0 |

Solubility

Experimental Protocols

Synthesis of (R)-3-Methylpyrrolidine

A common strategy for the asymmetric synthesis of (R)-3-Methylpyrrolidine involves the use of a chiral pool starting material, such as (S)-malic acid[6]. The following is a generalized workflow based on this approach.

Workflow for the Asymmetric Synthesis of (R)-3-Methylpyrrolidine

Caption: Generalized workflow for the synthesis of (R)-3-Methylpyrrolidine from (S)-malic acid.

A detailed experimental protocol for a similar transformation is described for other pyrrolidine derivatives and would require optimization for this specific target. The key steps generally involve:

-

Esterification of (S)-malic acid to its corresponding dimethyl ester.

-

Diastereoselective methylation of the ester, followed by a reductive de-hydroxylation to yield dimethyl (R)-2-methylsuccinate.

-

Cyclization of the succinate derivative with a suitable amine source to form a lactam or related cyclic intermediate.

-

Reduction of the cyclic intermediate to afford the final (R)-3-Methylpyrrolidine.

Purification

Purification of the final product is typically achieved through distillation. For laboratory scale, fractional distillation under atmospheric or reduced pressure can be employed to obtain high purity (R)-3-Methylpyrrolidine. For industrial-scale purification of related compounds like N-methyl-2-pyrrolidone, treatment with alumina has been shown to effectively remove amine impurities and color[7][8].

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)-3-Methylpyrrolidine is a critical parameter. Chiral HPLC is the method of choice for this determination. While a specific method for (R)-3-Methylpyrrolidine is not published, a general approach for the chiral separation of similar amines can be employed.

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC method for (R)-3-Methylpyrrolidine.

A recommended starting point for method development would be to use a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase consisting of a mixture of hexane and a polar organic solvent like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape[9][10][11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-methylpyrrolidine, GC-MS data is available, which can be used for identification purposes[13].

Biological Activity and Signaling Pathways

(R)-3-Methylpyrrolidine has been identified as a key pharmacophore in compounds that act as pure Estrogen Receptor α (ERα) antagonists and selective ER degraders (SERDs). This activity is highly dependent on the (R)-stereochemistry at the 3-position of the pyrrolidine ring.

Mechanism of Action as a Selective Estrogen Receptor Degrader (SERD)

SERDs represent a critical class of therapeutics for hormone receptor-positive breast cancer[14]. Their mechanism of action involves binding to the ERα, which induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in the overall number of ERα proteins within the cancer cells[14][15]. This effectively shuts down estrogen-mediated signaling pathways that promote tumor growth.

Signaling Pathway of (R)-3-Methylpyrrolidine-Containing SERDs

Caption: The signaling pathway illustrating the mechanism of action of SERDs containing the (R)-3-Methylpyrrolidine moiety.

This targeted degradation of ERα makes SERDs, and by extension compounds incorporating the (R)-3-Methylpyrrolidine scaffold, a promising strategy for treating breast cancers that have developed resistance to other endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors[16][17].

Conclusion

(R)-3-Methylpyrrolidine is a chiral building block of significant importance in modern drug discovery. Its well-defined stereochemistry and rigid conformation provide a valuable platform for the design of highly specific and potent therapeutic agents. The ability of the (R)-3-methylpyrrolidine moiety to confer potent ERα antagonism and SERD activity highlights its potential in the development of next-generation treatments for hormone-dependent cancers. This technical guide provides a foundational understanding of its properties and applications, aiming to facilitate further research and development in this exciting area.

References

- 1. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69498-24-4 CAS MSDS ((R)-3-Methylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine CAS#: 123-75-1 [amp.chemicalbook.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. ijrpr.com [ijrpr.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. massivebio.com [massivebio.com]

- 15. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 16. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Estrogen Receptor Degraders (SERDs): A Promising Treatment to Overcome Resistance to Endocrine Therapy in ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-3-Methylpyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpyrrolidine, a chiral cyclic amine, is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its stereochemically defined structure plays a crucial role in the specificity and efficacy of drug candidates. This technical guide provides an in-depth overview of (R)-3-Methylpyrrolidine, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its asymmetric synthesis, and its significant application in the development of selective estrogen receptor α (ERα) antagonists for breast cancer therapy. Furthermore, this guide outlines detailed protocols for key biochemical assays used to evaluate the biological activity of compounds incorporating the (R)-3-Methylpyrrolidine scaffold.

Chemical Identity and Properties

(R)-3-Methylpyrrolidine is a chiral organic compound with the IUPAC name (3R)-3-methylpyrrolidine .[1] Its unique three-dimensional structure is a key determinant of its utility in asymmetric synthesis and as a pharmacophore in drug design.

Table 1: Chemical Identifiers and Physicochemical Properties of (R)-3-Methylpyrrolidine

| Property | Value | Reference |

| IUPAC Name | (3R)-3-methylpyrrolidine | [1] |

| CAS Number | 69498-24-4 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁N | [2][3] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| Boiling Point | 103-105 °C | |

| Density | 0.835 g/mL | |

| Appearance | Colorless to light yellow liquid | |

| SMILES | C[C@@H]1CCNC1 | [1] |

| InChI Key | KYINPWAJIVTFBW-RXMQYKEDSA-N | [1] |

Asymmetric Synthesis of (R)-3-Methylpyrrolidine

The enantioselective synthesis of (R)-3-Methylpyrrolidine is critical to ensure the stereochemical purity of the final drug candidates. A reliable method for its preparation starts from the readily available chiral precursor, (S)-malic acid.

Experimental Protocol: Asymmetric Synthesis from (S)-Malic Acid

This protocol outlines a multi-step synthesis to obtain (R)-3-Methylpyrrolidine with high enantiomeric excess.

Step 1: Synthesis of Dimethyl (S)-2-hydroxysuccinate

-

To a solution of (S)-malic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl (S)-2-hydroxysuccinate.

Step 2: Mesylation of Dimethyl (S)-2-hydroxysuccinate

-

Dissolve dimethyl (S)-2-hydroxysuccinate (1 eq.) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.2 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.).

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to give the crude mesylate.

Step 3: Reductive Amination and Cyclization

-

Dissolve the crude mesylate in methanol and add an excess of a saturated solution of ammonia in methanol.

-

Transfer the solution to a high-pressure reactor and add Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas (50-60 bar) and heat to 80-100 °C for 12-16 hours.

-

Cool the reactor, filter the catalyst, and concentrate the filtrate.

-

The resulting crude product is purified by distillation to afford (R)-3-methylpyrrolidine.

Application in Drug Development: A Scaffold for Selective ERα Antagonists

The pyrrolidine scaffold is a versatile component in drug discovery.[2] Notably, the stereochemistry of 3-methylpyrrolidine is a critical determinant of biological activity. The (R)-enantiomer has been shown to be a key component in the development of pure antagonists of the estrogen receptor α (ERα), which are promising therapeutic agents for the treatment of breast cancer. The orientation of the methyl group in the (R)-configuration can induce a conformational change in the ERα ligand-binding domain, leading to the degradation of the receptor.

The Estrogen Receptor α (ERα) Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that play a pivotal role in the development and progression of a majority of breast cancers. Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription that promotes cell proliferation.

Antagonists containing the (R)-3-methylpyrrolidine moiety are designed to bind to the ligand-binding pocket of ERα and disrupt this signaling cascade.

References

Synthesis of Enantiomerically Pure (R)-3-Methylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylpyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of bioactive molecules to enhance their potency, selectivity, and pharmacokinetic properties. Its stereochemically defined methyl group can play a crucial role in molecular recognition and binding to biological targets. This technical guide provides a comprehensive overview of two distinct and effective synthesis pathways for obtaining enantiomerically pure (R)-3-Methylpyrrolidine, tailored for professionals in the field of drug discovery and development.

Pathway 1: Chiral Pool Synthesis from (S)-Malic Acid

This pathway leverages the readily available and inexpensive chiral starting material, (S)-malic acid, to construct the desired (R)-3-Methylpyrrolidine. The key steps involve the diastereoselective introduction of a methyl group and subsequent cyclization.

Experimental Protocols

Step 1: Diastereoselective Methylation of Dimethyl (S)-malate

To a solution of dimethyl (S)-malate in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a strong base like lithium diisopropylamide (LDA) is added dropwise at a low temperature (typically -78 °C) to generate the corresponding enolate. Subsequently, an electrophilic methylating agent, such as methyl iodide (CH₃I), is introduced to the reaction mixture. The reaction is carefully monitored for completion. Upon completion, the reaction is quenched, and the product, dimethyl (R)-2-hydroxy-2-methylsuccinate, is isolated and purified using standard techniques like column chromatography.

Step 2: Reductive Dehydroxylation and Cyclization

The resulting dimethyl (R)-2-hydroxy-2-methylsuccinate undergoes a two-step reductive dehydroxylation procedure. This is followed by amination and cyclization to form the pyrrolidine ring. The specific conditions for these transformations, including the choice of reagents and catalysts, are critical for achieving high yield and maintaining the stereochemical integrity of the final product. A common approach involves the conversion of the hydroxyl group to a good leaving group, followed by reduction and subsequent intramolecular cyclization with a suitable nitrogen source.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Dimethyl (R)-2-hydroxy-2-methylsuccinate | 80-90 | >95 |

| 2 | (R)-3-Methylpyrrolidine | 60-70 (overall) | >98 |

Synthesis Pathway Diagram

Pathway 2: Biocatalytic Asymmetric Reductive Amination

This modern and highly efficient pathway utilizes an engineered enzyme, an imine reductase (IRED), to perform a key stereoselective transformation. This approach starts from a simple achiral precursor and offers excellent enantioselectivity.

Experimental Protocols

Step 1: N-Boc Protection of 3-Pyrrolidinone

3-Pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-3-pyrrolidinone. This is typically achieved by reacting 3-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).

Step 2: Asymmetric Reductive Amination

The key step involves the asymmetric reductive amination of N-Boc-3-pyrrolidinone using an (R)-selective imine reductase. The reaction is performed in a buffered aqueous solution containing the enzyme, a suitable amine source (e.g., ammonia or an ammonium salt), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to recycle the NADPH cofactor. The reaction proceeds with high conversion and enantioselectivity to yield (R)-N-Boc-3-aminopyrrolidine.

Step 3: Conversion of Amino Group to Methyl Group

The resulting (R)-N-Boc-3-aminopyrrolidine is then converted to the target molecule. This transformation can be achieved through a multi-step sequence, for example, via a diazotization reaction followed by a nucleophilic substitution with a methylating agent, or through more modern catalytic methods that allow for the direct conversion of an amino group to a methyl group while preserving the stereochemistry.

Step 4: Deprotection

Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, (R)-3-Methylpyrrolidine.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-Boc-3-pyrrolidinone | >95 | N/A |

| 2 | (R)-N-Boc-3-aminopyrrolidine | >90 | >99 |

| 3 | (R)-N-Boc-3-methylpyrrolidine | 50-60 | >98 |

| 4 | (R)-3-Methylpyrrolidine | >95 | >98 |

Synthesis Pathway Diagram

The Advent of Chiral Pyrrolidines: A Technical Guide to their Asymmetric Synthesis and Impact on Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of enantioselective synthetic methodologies a paramount objective for organic chemists. This technical guide provides a comprehensive literature review on the discovery and development of chiral pyrrolidines, with a focus on their asymmetric synthesis, catalytic applications, and role in drug development.

Asymmetric Synthesis of Chiral Pyrrolidines: Key Methodologies

The enantioselective construction of the pyrrolidine ring has been a subject of intense research, leading to the development of several powerful synthetic strategies. These methods can be broadly categorized into catalysis-driven approaches and those utilizing the chiral pool.

Organocatalysis: The Proline Revolution and Beyond

The discovery that the naturally occurring amino acid L-proline can catalyze asymmetric reactions marked a paradigm shift in organic synthesis, heralding the era of organocatalysis.[2][3][4] Proline and its derivatives have proven to be exceptionally versatile catalysts for the enantioselective synthesis of chiral pyrrolidines and other valuable molecules.

1.1.1. Proline-Catalyzed Aldol Reaction:

One of the most significant breakthroughs in organocatalysis was the application of L-proline to the asymmetric aldol reaction. This reaction allows for the direct, enantioselective formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

A representative protocol for the proline-catalyzed aldol reaction between an aldehyde and a ketone is as follows:

-

To a stirred solution of the desired aldehyde (1.0 mmol) and ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or a methanol/water mixture) is added L-proline (10-30 mol%).

-

The reaction mixture is stirred at room temperature for a period ranging from a few hours to several days, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired chiral aldol adduct.

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions - Representative Data

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | [5] |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2:1) | 24 | 95 | 95:5 | 99 | [3] |

| Isovaleraldehyde | Acetone | 20 | DMSO | 24 | 97 | - | 96 | [2] |

1.1.2. Diarylprolinol Silyl Ethers in Asymmetric Catalysis:

Building upon the success of proline, diarylprolinol silyl ethers, developed independently by the Jørgensen and Hayashi groups, have emerged as powerful and versatile organocatalysts. These catalysts have demonstrated exceptional performance in a wide range of asymmetric transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations of aldehydes. The bulky diarylmethyl group and the tunable silyl ether moiety provide a well-defined chiral environment, leading to high levels of stereocontrol.[6]

Experimental Protocol: Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst

A general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene is as follows:

-

In a reaction vial, the diarylprolinol silyl ether catalyst (5-20 mol%) and an acid co-catalyst (e.g., benzoic acid, 5-20 mol%) are dissolved in a suitable solvent (e.g., toluene, chloroform, or water).

-

The nitroalkene (1.0 mmol) is added to the solution.

-

The aldehyde (2.0-3.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature (ranging from -20 °C to room temperature).

-

The reaction is monitored by TLC or HPLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the chiral Michael adduct.

Table 2: Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ethers - Representative Data

| Aldehyde | Nitroalkene | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Propanal | β-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 98 | 95:5 | 99 | [6] |

| Pentanal | β-Nitrostyrene | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | 5 | Water | 85 | 94:6 | 98 | [7] |

| Cyclohexanecarboxaldehyde | (E)-3-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | CH₂Cl₂ | 99 | >99:1 | 99 | [6] |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and atom-economical method for the construction of the pyrrolidine ring. The development of catalytic and asymmetric variants of this reaction has provided access to a wide range of highly functionalized and enantioenriched pyrrolidines.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

A typical experimental procedure for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition is as follows:

-

To a solution of the metal precursor (e.g., Cu(I) or Ag(I) salt, 5-10 mol%) and a chiral ligand (5-12 mol%) in a dry solvent (e.g., toluene, THF) under an inert atmosphere is added the iminoester (1.0 mmol) and the alkene (1.2 mmol).

-

A base (e.g., a tertiary amine, 1.1 mmol) is added to generate the azomethine ylide in situ.

-

The reaction mixture is stirred at the specified temperature until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

Purification by flash column chromatography affords the chiral pyrrolidine.

Table 3: Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis - Representative Data

| Imine | Alkene | Catalyst System | Yield (%) | dr (endo:exo) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Benzylidene-glycine methyl ester | Dimethyl maleate | Cu(I)-Ph-Box | 95 | >95:5 | 98 | | | N-(4-Methoxybenzylidene)-glycine methyl ester | N-Phenylmaleimide | Ag(I)-Fesulphos | 99 | >99:1 | 99 | | | N-Benzylidene-alanine methyl ester | Acrylonitrile | Cu(I)-PyBox | 85 | 90:10 | 92 | |

Chiral Pyrrolidines in Drug Discovery: Targeting Key Signaling Pathways

The rigid, three-dimensional structure of the pyrrolidine scaffold makes it an ideal template for the design of potent and selective inhibitors of various biological targets. Chiral pyrrolidine derivatives have been successfully incorporated into a number of drugs and clinical candidates targeting enzymes such as kinases and nitric oxide synthases.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS has been implicated in a range of neurodegenerative diseases. Consequently, the development of selective nNOS inhibitors is a promising therapeutic strategy. Several potent and selective nNOS inhibitors incorporating a chiral pyrrolidine core have been reported. These inhibitors typically feature a basic amine on the pyrrolidine ring that interacts with the heme group in the active site of the enzyme.

Caption: Inhibition of the nNOS signaling pathway by a chiral pyrrolidine derivative.

Casein Kinase 1 (CK1) Inhibition

Casein kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. Dysregulation of CK1 activity has been linked to several diseases, including cancer and neurodegenerative disorders. Chiral pyrrolidine scaffolds have been utilized in the design of potent and selective CK1 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme.

Caption: ATP-competitive inhibition of the CK1 signaling pathway by a chiral pyrrolidine.

Experimental and Logical Workflows

The development of novel chiral pyrrolidines, whether for use as organocatalysts or as therapeutic agents, follows a structured workflow encompassing design, synthesis, and evaluation.

Caption: General workflow for the discovery and development of chiral pyrrolidines.

Conclusion

The discovery and development of chiral pyrrolidines have had a profound impact on the fields of asymmetric catalysis and drug discovery. The pioneering work on proline-based organocatalysis has provided chemists with powerful tools for the enantioselective synthesis of complex molecules. Furthermore, the unique structural and stereochemical properties of the pyrrolidine scaffold have made it a highly sought-after motif in the design of novel therapeutics. The continued exploration of new synthetic methodologies and the elucidation of the role of chiral pyrrolidines in biological systems will undoubtedly lead to further advancements in both academic research and the pharmaceutical industry.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]

Safety and handling guidelines for (R)-3-Methylpyrrolidine

An In-depth Technical Guide to the Safe Handling of (R)-3-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-3-Methylpyrrolidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

(R)-3-Methylpyrrolidine is a cyclic amine that requires careful handling due to its volatility and reactivity. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| CAS Number | 69498-24-4 | [1] |

| Boiling Point | 100 °C | [2] |

| Density | 0.812 g/mL | [2] |

| pKa | 10.53 ± 0.10 (Predicted) | [2] |

| Form | Liquid | [3] |

Hazard Identification and Classification

(R)-3-Methylpyrrolidine and its hydrochloride salt are classified as hazardous materials. The GHS classification and associated hazard statements are detailed below.

For (R)-3-Methylpyrrolidine (liquid):

| GHS Classification | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[3] |

| Acute toxicity, oral | H302: Harmful if swallowed[3] |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

For (R)-3-Methylpyrrolidine Hydrochloride (solid):

| GHS Classification | Hazard Statement | Reference |

| Acute toxicity, oral | H302: Harmful if swallowed | |

| Skin irritation | H315: Causes skin irritation | |

| Serious eye damage | H318: Causes serious eye damage | |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Toxicology Data

| Compound | Route | Species | Value | Reference |

| (R)-3-Methylpyrrolidine Hydrochloride | Oral | - | Acute Tox. 4 | |

| 1-Methylpyrrolidine | Oral | Rat | LD50: 430 mg/kg | |

| 1-Methylpyrrolidine | Inhalation | Rat | LC50: 11.7 mg/l (4h) |

Experimental Protocols

The following protocols are based on best practices for handling volatile and corrosive amines in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling (R)-3-Methylpyrrolidine.

-

Eye Protection : Chemical splash goggles are required at all times.[4]

-

Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before use.[4]

-

Body Protection : A flame-retardant lab coat must be worn and kept fastened.

-

Respiratory Protection : All handling of (R)-3-Methylpyrrolidine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Handling and Dispensing

(R)-3-Methylpyrrolidine is a volatile liquid and should be handled with care to minimize exposure and prevent fires.

-

Preparation : Before starting work, ensure that a chemical spill kit is readily available.

-

Ventilation : All transfers and manipulations must be performed inside a chemical fume hood with adequate airflow.[5]

-

Dispensing : Use a calibrated pipette or a syringe to transfer the liquid. Avoid pouring directly from the bottle to minimize vapor release.

-

Inert Atmosphere : For reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Sealing : Keep containers tightly sealed when not in use to prevent the escape of vapors.[5]

Storage

Proper storage is crucial for maintaining the stability of (R)-3-Methylpyrrolidine and ensuring laboratory safety.

-

Containers : Store in the original, tightly sealed container.[6]

-

Location : Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[7]

-

Temperature : Store at temperatures below 30°C (86°F) to minimize volatility.[6]

-

Segregation : Store away from incompatible chemicals, particularly strong acids and oxidizing agents, to prevent violent reactions.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

4.4.1. Spill Clean-up

-

Evacuation : If the spill is large or in a poorly ventilated area, evacuate the lab immediately and alert others.

-

Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.

-

Containment : For small spills, use an absorbent, non-combustible material (such as vermiculite or sand) to contain the liquid.

-

Neutralization : Due to its basic nature, a weak acid can be used for neutralization during clean-up, but only by trained personnel.

-

Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

4.4.2. First Aid

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact : Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of (R)-3-Methylpyrrolidine.

Caption: Standard workflow for handling (R)-3-Methylpyrrolidine.

Caption: Logical decision flow for spill response.

References

- 1. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 3. fishersci.com [fishersci.com]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. globalresearchchem.com [globalresearchchem.com]

Commercial Availability and Technical Guide for (R)-3-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-3-Methylpyrrolidine, a key chiral intermediate in pharmaceutical research and development. The document details its commercial suppliers, typical purities, and available quantities. Furthermore, it presents a representative synthetic protocol and explores its role as an antagonist of the Estrogen Receptor α (ERα), a critical target in breast cancer therapy.

Commercial Suppliers and Availability

(R)-3-Methylpyrrolidine is primarily available commercially as its hydrochloride salt to enhance stability and ease of handling. A survey of prominent chemical suppliers indicates a ready supply for research and development purposes, with options for bulk and custom synthesis upon request.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R)-3-methyl-pyrrolidine hydrochloride | 235093-98-8 | Not specified; sold under the AldrichCPR brand for early discovery research. Buyer assumes responsibility to confirm purity.[1][2] | 25 mg[2] |

| TCI Chemicals | (R)-3-Hydroxypyrrolidine Hydrochloride | 104706-47-0 (Related Compound) | >98.0% | 1 g, 5 g, 25 g |

| AstaTech, Inc. | 3-(4-METHYLBENZYL)PYRROLIDINE HCL (Related Compound) | 1003561-96-3 | 95% | Custom synthesis |

| Santa Cruz Biotechnology | Methyl pyrrolidine-3-carboxylate hydrochloride (Related Compound) | 198959-37-4 | Not specified | Inquire |

| ChemScene | (R)-3-Methylpyrrolidine | 69498-24-4 | ≥98% | Inquire for bulk quantities |

| Toronto Research Chemicals (via Fisher Scientific) | (R)-3-Methylpyrrolidine | Not explicitly found | High-purity | 100 mg |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Researchers are advised to contact suppliers directly for the most current information on availability, pricing, and lead times.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁N ((R)-3-Methylpyrrolidine) |

| Molecular Weight | 85.15 g/mol ((R)-3-Methylpyrrolidine) |

| Molecular Formula (HCl salt) | C₅H₁₂ClN |

| Molecular Weight (HCl salt) | 121.61 g/mol [1][2] |

| Appearance (HCl salt) | Solid[2] |

Synthesis of (R)-3-Methylpyrrolidine

Representative Synthetic Scheme (Conceptual)

The synthesis begins with the conversion of (S)-malic acid to a suitable intermediate, such as a protected hydroxysuccinimide. This is followed by methylation, reduction of the hydroxyl group, and subsequent reduction of the amide and cyclization to form the pyrrolidine ring.

Conceptual synthesis of (R)-3-Methylpyrrolidine.

Disclaimer: This is a conceptual outline and not a detailed experimental protocol. The actual synthesis would require careful optimization of reaction conditions, purification of intermediates, and analytical characterization at each step. Researchers should consult peer-reviewed scientific literature for detailed and validated synthetic procedures.

Role in Drug Development: Antagonism of Estrogen Receptor α (ERα)

(R)-3-Methylpyrrolidine is a valuable building block for the synthesis of molecules targeting the Estrogen Receptor α (ERα). ERα is a key driver in the majority of breast cancers, and its inhibition is a cornerstone of endocrine therapy.[3] Molecules incorporating the (R)-3-methylpyrrolidine moiety can act as Selective Estrogen Receptor Degraders (SERDs).[3][4]

Signaling Pathway of ERα and Mechanism of Action of SERDs

In the absence of a ligand, ERα is in an inactive state. Upon binding of its natural ligand, estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation.

SERDs, which can be synthesized using (R)-3-Methylpyrrolidine, are ERα antagonists. They bind to the ligand-binding domain of ERα, but unlike estradiol, they induce a conformational change that prevents the recruitment of co-activators. Furthermore, this altered conformation marks the ERα protein for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—blocking signaling and promoting receptor degradation—makes SERDs effective in treating ERα-positive breast cancers, including those that have developed resistance to other endocrine therapies.[3][4]

ERα signaling and SERD mechanism of action.

Experimental Workflow for Assessing ERα Antagonist Activity

The evaluation of a compound's potential as an ERα antagonist, such as a SERD derived from (R)-3-Methylpyrrolidine, typically follows a multi-step experimental workflow. This workflow progresses from initial binding assays to cell-based functional assays and finally to more complex in vivo models.

Workflow for ERα antagonist evaluation.

This workflow allows for the systematic identification and characterization of potent and effective ERα antagonists for potential therapeutic use.

Safety Information

(R)-3-Methylpyrrolidine hydrochloride is classified as hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on Key Derivatives of (R)-3-Methylpyrrolidine and Their Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key derivatives, and precursors of (R)-3-methylpyrrolidine, a chiral scaffold of significant interest in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and visualizes complex synthetic and biological pathways.

Introduction to (R)-3-Methylpyrrolidine

(R)-3-Methylpyrrolidine is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of its derivatives, influencing their binding affinity and efficacy at various biological targets. This guide will focus on two prominent examples of drugs and drug candidates that incorporate the (R)-3-methylpyrrolidine moiety: Varenicline, a smoking cessation aid, and a class of Selective Estrogen Receptor Modulators (SERMs).

Synthesis of Key Precursors and (R)-3-Methylpyrrolidine

The enantioselective synthesis of (R)-3-methylpyrrolidine and its precursors is critical for the development of chiral drugs. Various strategies have been developed, including asymmetric synthesis and chiral pool approaches.

Enantioselective Synthesis of (R)-3,5,5-trimethyl-pyrrolidin-2-one

One key precursor is (R)-3,5,5-trimethyl-pyrrolidin-2-one. An effective method for its synthesis involves the asymmetric hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one.

Experimental Protocol: Asymmetric Hydrogenation

A detailed experimental protocol for the asymmetric hydrogenation to produce (R)-3,5,5-trimethyl-pyrrolidin-2-one is described in patent literature[1]. In a typical procedure, 5,5-dimethyl-3-methylenepyrrolidin-2-one is reacted with hydrogen gas in the presence of a chiral catalyst, such as a ruthenium, rhodium, or iridium complex[1]. The reaction is typically carried out at a temperature between 10°C and 70°C and a hydrogen pressure that facilitates the reaction[1]. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC)[1].

| Reactant | Catalyst | Temperature (°C) | Pressure (psi) | Enantiomeric Excess (ee %) | Reference |

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | Chiral Ru, Rh, or Ir catalyst | 30 - 50 | 40 - 50 | >95 | [1] |

Key Derivatives of (R)-3-Methylpyrrolidine

Varenicline: A Nicotinic Acetylcholine Receptor Partial Agonist

Varenicline is a prescription medication used to treat nicotine addiction. The (R)-3-methylpyrrolidine ring is a key component of its tetracyclic structure.

The synthesis of varenicline is a multi-step process that has been described in several patents. A common route involves the initial formation of a tricyclic amine intermediate, followed by nitration, reduction, cyclization, and deprotection steps.

Experimental Workflow for Varenicline Synthesis

Caption: Synthetic workflow for Varenicline.

Detailed Experimental Protocol: Synthesis of Varenicline

A representative synthesis of varenicline is detailed in patent literature.[2][3]

-

Diels-Alder Reaction: 2-Bromofluorobenzene is reacted with magnesium to form a Grignard reagent, which then undergoes a Diels-Alder reaction with cyclopentadiene to yield the corresponding adduct. This reaction typically provides the product in a 64% yield.[2][3]

-

Dihydroxylation: The olefin from the previous step is dihydroxylated using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) to give the diol in 89% yield.[2][3]

-

Oxidative Cleavage and Reductive Amination: The diol is cleaved with sodium periodate to a dialdehyde, which is immediately reacted with benzylamine and sodium triacetoxyborohydride to form the protected tricyclic amine in 85.7% yield.[2][3]

-

Deprotection and Protection: The benzyl group is removed by hydrogenation, and the resulting amine is protected as a trifluoroacetamide in 94% yield.[2][3]

-

Nitration and Reduction: The aromatic ring is dinitrated, followed by reduction of the nitro groups to a diamine.[2][3]

-

Cyclization and Final Deprotection: The diamine is cyclized with glyoxal to form the quinoxaline ring system. The trifluoroacetyl protecting group is then removed with sodium hydroxide to yield varenicline free base. The overall yield for the reduction and cyclization steps is reported as 85%.[2][3]

-

Salt Formation: The varenicline free base is converted to its tartrate salt.

| Step | Key Reagents | Yield (%) | Purity (HPLC) | Reference |

| Diels-Alder Reaction | 2-Bromofluorobenzene, Cyclopentadiene, Mg | 64 | - | [2][3] |

| Dihydroxylation | OsO4 (cat.), NMO | 89 | - | [2][3] |

| Reductive Amination | Benzylamine, NaBH(OAc)3 | 85.7 | - | [2][3] |

| Debenzylation & Protection | H2, Pd(OH)2; TFAA, Pyridine | 88 (debenzylation), 94 (protection) | - | [2][3] |

| Reduction & Cyclization | H2, Pd/C; Glyoxal | 85 (overall) | - | [2][3] |

| Hydrolysis & Salt Formation | NaOH; Tartaric Acid | - | 99.9 | [4] |

Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain. This dual action helps to alleviate nicotine withdrawal symptoms and reduces the rewarding effects of nicotine.

Caption: Varenicline's mechanism of action.

(R)-3-Methylpyrrolidine in Selective Estrogen Receptor Modulators (SERMs)

The (R)-3-methylpyrrolidine scaffold has been incorporated into novel SERMs, which exhibit tissue-specific estrogenic and anti-estrogenic effects. Bazedoxifene is a third-generation SERM that demonstrates this dual activity.

Bazedoxifene's selective action is due to its differential effects on estrogen receptors (ERα and ERβ) in various tissues. It acts as an antagonist in breast and uterine tissues while functioning as an agonist in bone.[5][6][7]

Caption: Tissue-selective action of Bazedoxifene.

Conclusion

(R)-3-Methylpyrrolidine is a privileged chiral scaffold that continues to be a focal point in the development of new therapeutics. The stereospecific synthesis of its derivatives, such as varenicline and novel SERMs, is crucial for achieving desired pharmacological profiles. This guide has provided an in-depth look at the synthesis, quantitative data, and biological mechanisms of key (R)-3-methylpyrrolidine derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols and visual representations of complex pathways aim to facilitate further research and innovation in this important area of medicinal chemistry.

References

- 1. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 5. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 7. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the Pyrrolidine Scaffold in Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a fundamental structural motif in a vast array of naturally occurring alkaloids. Its presence imparts significant and diverse biological activities, ranging from potent therapeutic effects to severe toxicity. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine scaffold in alkaloids, with a focus on their mechanisms of action, quantitative bioactivity, and the experimental methodologies used for their evaluation.

Introduction to Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a broad class of natural products characterized by the presence of a pyrrolidine ring system. This structural feature is a cornerstone in numerous bioactive molecules, including well-known compounds like nicotine and cocaine. A significant subclass of these are the pyrrolizidine alkaloids (PAs), which contain two fused five-membered rings sharing a nitrogen atom at the bridgehead. PAs are notorious for their hepatotoxicity, yet also exhibit a range of promising pharmacological properties.[1] The diverse biological effects of these alkaloids are largely attributable to the stereochemistry of the pyrrolidine ring and the nature of its substituents, which influence their interaction with various biological targets.

Therapeutic and Toxicological Profile

The pyrrolidine scaffold is a versatile pharmacophore, contributing to a wide spectrum of biological activities. These activities can be broadly categorized into therapeutic applications and toxicological effects.

Therapeutic Potential

Research has unveiled the potential of pyrrolidine alkaloids in several therapeutic areas:

-

Anti-inflammatory Activity: Many pyrrolidine alkaloids exhibit potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. For instance, several PAs have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This activity is often mediated through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

-

Antimicrobial Activity: The pyrrolidine moiety is present in numerous compounds with significant antibacterial and antifungal properties. These alkaloids can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[3]

-

Anticancer Activity: Certain pyrrolidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]

-

Neurological Activity: The pyrrolidine ring is a key feature of many neuroactive compounds. A prominent example is nicotine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Other pyrrolidine alkaloids have shown potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[4][5]

Toxicological Concerns

Despite their therapeutic potential, many pyrrolidine alkaloids, particularly the unsaturated pyrrolizidine alkaloids, are potent toxins. Their toxicity is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[6][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of pyrrolidine and pyrrolizidine alkaloids across various biological assays.

Table 1: Anti-inflammatory Activity of Pyrrolizidine Alkaloids

| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |

| Nervosine I-VI, Paludosine, Auriculine | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 2.16–38.25 | [1] |

| Heliotrine | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 52.4 | [1][2] |

| Heliotrine N-oxide | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 85.1 | [1][2] |

| 7-Angeloylsincamidine N-oxide | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 105.1 | [1][2] |

| Europine | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 7.9 | [1][2] |

| Madhumidine A | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | - | [8] |

| Lindelofidine benzoic acid ester | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | - | [8] |

| Minalobine B | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | - | [8] |

| Petroleum Ether Extract (Convolvulus cantabrica) | Anti-inflammatory Assay | - | 419.30 ± 4.48 µg/mL | [9] |

Table 2: Antimicrobial Activity of Pyrrolidine and Pyrrolizidine Alkaloids

| Alkaloid/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro pyrrolidine 4c | B. subtilis | 75 | [3] |

| Spiro pyrrolidine 4c | E. faecalis | 125 | [3] |

| Spiro pyrrolidine 4c | E. coli | <125 | [3] |

| Spiro pyrrolidine 4c | P. aeruginosa | 150 | [3] |

| 6-(pyrrolidin-2-yl)DAPG | S. aureus, B. cereus | 2-4 | [3] |

| PA-1 (synthetic) | S. aureus, E. coli | 3.9-25 | [3] |

| Pyrrolidine derivative 5 | Various bacteria & yeasts | 32-128 | [10] |

| Pyrrolidine derivative 8 | Various bacteria & yeasts | 16-256 | [10] |

| Benzoylaminocarbothioyl pyrrolidines 3a-e | Various fungi | 25-100 | [11] |

| N'-substituted Carboxamides 91b | S. aureus | 15.6 | [12] |

| N'-substituted Carboxamides 91j | E. cloacae | 31.3 | [12] |

Table 3: Anticancer Activity of Pyrrolizidine Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Indicine N-oxide | Various | 46-100 | [1] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolidine and Pyrrolizidine Alkaloids

| Alkaloid | IC50 | Reference |

| 7-O-Angeloyllycopsamine N-oxide | 0.276-0.769 mM | [1][5] |

| Echimidine N-oxide | 0.276-0.769 mM | [1][5] |

| Echimidine | 0.276-0.769 mM | [1][5] |

| 7-O-Angeloylretronecine | 0.276-0.769 mM | [1][5] |

| 7-O-Angeloylechinatine-N-oxide | 0.53-0.60 mM | [1][13] |

| 3′-O-Acetylheliosupine-N-oxide | 0.53-0.60 mM | [1][13] |

| Heliosupine-N-oxide | 0.53-0.60 mM | [1][13] |

| Heliosupine | 0.53-0.60 mM | [1][13] |

| Caffeine | 87-480 µM | [4] |

| Anabasine | 87-480 µM | [4] |

| Methylpyrrolidine | 87-480 µM | [4] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine alkaloids are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory pyrrolidine alkaloids exert their effects by inhibiting one or more steps in this pathway.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine, a well-known pyrrolidine alkaloid, exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine. This pathway is central to the addictive properties of nicotine and its effects on mood and cognition.

Mechanism of Action of Cocaine

Cocaine, a tropane alkaloid containing a pyrrolidine ring as part of its structure, primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and producing its characteristic euphoric and addictive effects.

References

- 1. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis Using (R)-3-Methylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpyrrolidine is a chiral amine that holds potential as a versatile chiral auxiliary in asymmetric synthesis. Its pyrrolidine backbone provides a rigid scaffold that can effectively control the stereochemical outcome of reactions at a prochiral center. The presence of the methyl group at the C3 position introduces a specific steric and electronic environment that can influence the facial selectivity of approaching reagents. While specific, documented applications of (R)-3-Methylpyrrolidine as a chiral auxiliary are not extensively reported in publicly available literature, its structural similarity to other well-established pyrrolidine-based auxiliaries, such as those derived from proline, allows for the extrapolation of its potential applications and the formulation of detailed experimental protocols.

This document provides a guide to the potential use of (R)-3-Methylpyrrolidine as a chiral auxiliary in key asymmetric transformations, including diastereoselective alkylation of enolates and asymmetric conjugate additions. The protocols and data presented herein are based on established principles of asymmetric synthesis and analogous systems, serving as a foundational resource for researchers exploring the utility of this chiral auxiliary.

Principle of Asymmetric Induction

The underlying principle of using (R)-3-Methylpyrrolidine as a chiral auxiliary involves its temporary covalent attachment to a substrate to form a diastereomeric intermediate. The inherent chirality of the (R)-3-Methylpyrrolidine moiety directs the subsequent chemical transformation to occur preferentially on one face of the prochiral substrate, leading to the formation of one diastereomer in excess. After the stereoselective reaction, the chiral auxiliary can be cleaved and ideally recovered for reuse, yielding the desired enantiomerically enriched product.

The stereochemical outcome is dictated by the conformational rigidity of the pyrrolidine ring and the steric hindrance imposed by the C3-methyl group, which effectively shields one face of the reactive intermediate.

Application 1: Diastereoselective Alkylation of Amide Enolates

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. By forming a chiral amide with (R)-3-Methylpyrrolidine, the resulting enolate can be alkylated with high diastereoselectivity.

General Workflow for Diastereoselective Alkylation

Caption: Workflow for diastereoselective alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

1. Synthesis of the Chiral Amide:

-

To a solution of propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add (R)-3-Methylpyrrolidine (1.1 eq) dropwise.

-

Add triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-propionyl-(R)-3-methylpyrrolidine.

2. Diastereoselective Alkylation:

-

Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour to form the lithium enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Analyze the diastereomeric excess (de) of the crude product by ¹H NMR or chiral HPLC.

3. Cleavage of the Chiral Auxiliary:

-

To obtain the chiral carboxylic acid: Dissolve the alkylated amide in a mixture of THF and water. Add an excess of a strong acid (e.g., 6M HCl) and reflux for 12 hours. Extract the product and purify.

-

To obtain the chiral alcohol: To a solution of the alkylated amide in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise. Stir at room temperature for 6 hours. Quench carefully with water and 15% NaOH solution. Filter and extract the product.

Expected Quantitative Data (Illustrative)

| Entry | Alkylating Agent (R-X) | Diastereomeric Excess (de) (%) |

| 1 | Methyl Iodide | >90 |

| 2 | Ethyl Iodide | >95 |

| 3 | Benzyl Bromide | >98 |

| 4 | Isopropyl Iodide | >85 |

Application 2: Asymmetric Michael Addition

(R)-3-Methylpyrrolidine can be utilized to form chiral enamines with aldehydes or ketones, which can then undergo diastereoselective Michael addition to α,β-unsaturated compounds.

General Workflow for Asymmetric Michael Addition

Caption: Workflow for asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

1. Asymmetric Michael Addition:

-

In a reaction vial, dissolve trans-β-nitrostyrene (1.0 eq) in anhydrous chloroform.

-

Add cyclohexanone (3.0 eq) followed by (R)-3-Methylpyrrolidine (0.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

2. Product Isolation and Analysis:

-

Purify the crude product by flash column chromatography on silica gel to separate the Michael adduct from the excess starting materials.

-

Analyze the diastereomeric and enantiomeric excess (ee) of the product by chiral HPLC.

Expected Quantitative Data (Illustrative)

| Entry | Michael Acceptor | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) (%) |

| 1 | trans-β-Nitrostyrene | 95:5 | >90 |

| 2 | Methyl Vinyl Ketone | 90:10 | >85 |

| 3 | Acrylonitrile | 88:12 | >80 |

Conclusion

(R)-3-Methylpyrrolidine presents itself as a promising yet underexplored chiral auxiliary for asymmetric synthesis. Based on the well-established principles of stereochemical control exerted by analogous pyrrolidine-based structures, it is anticipated to be effective in directing a range of important chemical transformations, including diastereoselective alkylations and conjugate additions. The provided protocols and illustrative data serve as a starting point for researchers to investigate and unlock the full potential of (R)-3-Methylpyrrolidine in the synthesis of enantiomerically enriched molecules for applications in drug discovery and development. Further experimental validation is necessary to fully characterize its efficacy and substrate scope.

Application of (R)-3-Methylpyrrolidine in Organocatalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpyrrolidine and its derivatives are pivotal organocatalysts in modern asymmetric synthesis. As a chiral secondary amine, (R)-3-Methylpyrrolidine facilitates a variety of stereoselective transformations, primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. This mode of activation is central to key carbon-carbon bond-forming reactions, including Michael additions and aldol reactions, which are fundamental in the synthesis of complex chiral molecules for pharmaceuticals and other bioactive compounds. While direct catalytic applications of (R)-3-Methylpyrrolidine are not extensively documented in peer-reviewed literature, the principles of its catalytic activity can be effectively demonstrated through closely related and structurally similar pyrrolidine-based catalysts.[1] This document provides detailed protocols and application notes based on these analogs to serve as a comprehensive guide.

Principle of Catalysis: Enamine and Iminium Ion Intermediates

The catalytic utility of (R)-3-Methylpyrrolidine and its analogs stems from their ability to react with carbonyl compounds (ketones and aldehydes) to form key reactive intermediates.[1]

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is nucleophilic at the α-carbon and can react with various electrophiles. The chiral scaffold of the catalyst directs the approach of the electrophile, leading to the enantioselective formation of the product.

-

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst can form a chiral iminium ion. This intermediate lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack.

The 3-methyl group in (R)-3-Methylpyrrolidine plays a crucial role in establishing a specific chiral environment, influencing the stereochemical outcome of the reaction.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. Pyrrolidine-based organocatalysts are highly effective in promoting enantioselective Michael additions.

Representative Data for Asymmetric Michael Addition

The following table summarizes representative data for asymmetric Michael addition reactions catalyzed by pyrrolidine derivatives, showcasing the high yields and stereoselectivities achievable.

| Entry | Aldehyde Donor | Nitroalkene Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | Butanal | β-Nitrostyrene | CH₂Cl₂ | 36 | 92 | 93:7 | 97 |

| 3 | Propanal | 4-Chloro-β-nitrostyrene | CHCl₃ | 24 | 98 | 96:4 | 99 |

| 4 | Propanal | 4-Methoxy-β-nitrostyrene | Toluene | 48 | 85 | 90:10 | 95 |

Data presented is representative of reactions catalyzed by pyrrolidine-based organocatalysts and should be considered as a general guide.[2]

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol provides a general method for the asymmetric Michael addition of an aldehyde to a nitroalkene, adapted from procedures for closely related pyrrolidine catalysts.[1]

Materials:

-

(R)-3-Methylpyrrolidine (or a suitable derivative like (3R,5R)-5-methylpyrrolidine-3-carboxylic acid)

-

Aldehyde (e.g., propanal)

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

Solvent (e.g., toluene, CH₂Cl₂)

-

Co-catalyst (optional, e.g., benzoic acid)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the (R)-3-Methylpyrrolidine catalyst (0.02 mmol, 10 mol%).

-

Add the chosen solvent (e.g., 0.5 mL of toluene).

-

Add the aldehyde (0.4 mmol, 2.0 equivalents).

-

Add the nitroalkene (0.2 mmol, 1.0 equivalent).

-

If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting nitroalkene is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Analyze the purified product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using techniques such as NMR and chiral HPLC.

Catalytic Cycle for Michael Addition

References

Application Notes and Protocols for Michael Addition Reactions Using Pyrrolidine-Based Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The advent of organocatalysis has revolutionized this reaction, with pyrrolidine-based catalysts emerging as a particularly effective class for achieving high stereoselectivity. These catalysts operate via an enamine-based mechanism, offering a green and efficient alternative to metal-based catalysts. This document provides detailed protocols and application notes for performing asymmetric Michael addition reactions using pyrrolidine-based organocatalysts, crucial for the synthesis of chiral molecules in drug discovery and development.[1]

Principle of Catalysis

Pyrrolidine-based organocatalysts, such as derivatives of proline, facilitate the Michael addition through the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[1] This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The chiral environment created by the pyrrolidine catalyst directs the approach of the acceptor, leading to high enantioselectivity in the final product.[1] The catalyst is regenerated upon hydrolysis of the resulting iminium ion, allowing it to re-enter the catalytic cycle.[1] Some pyrrolidine catalysts are bifunctional, incorporating a hydrogen-bond donor (like a thiourea group) to activate the Michael acceptor.[2]

Data Presentation: Catalyst Performance in Asymmetric Michael Additions

The following tables summarize the performance of various pyrrolidine-based catalysts in the asymmetric Michael addition of carbonyl compounds to nitroolefins, as reported in the literature.

Table 1: Michael Addition of Aldehydes to trans-β-Nitrostyrene

| Catalyst (mol%) | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| OC4 (10) | 3-Phenylpropionaldehyde | CH₂Cl₂ | rt | 7 | 95-99 | 78:22 | ~68 | [3] |

| OC4 (10) | 3-Phenylpropionaldehyde | Methylcyclohexane | 0 | - | - | - | - | [3] |

| Prolinamide 8c | Various | - | rt | - | - | - | - | [4] |

| Resin 2 | Linear aldehydes | Water | 4 - rt | - | High | High | Moderate | [5] |

Note: "rt" denotes room temperature. "-" indicates data not specified in the provided context.

Table 2: Michael Addition of Ketones to Nitroolefins

| Catalyst (mol%) | Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference | |---|---|---|---|---|---|---|---|---| | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | rt | - | - | - | - |[1] | | Pyrrolidine-pyridine conjugate base 3 (10) | Cyclohexanone | β-Nitrostyrene | - | - | - | up to 100 | up to 99:1 | up to 99 |[6] | | Pyrrolidine-thiourea 2b (20) | Cyclohexanone | Aryl/Alkyl nitroolefins | - | - | - | High | High | High |[2] | | Resin 2 (10) | Cyclohexanone | β-Nitrostyrenes | Water | rt | 24 | Good | Excellent | Excellent |[5] | | Pyrrolidine-oxadiazolone 9 (10) | Cyclohexanone | Nitrostyrene | EtOH | - | 5 | 80 | >97:3 | 97 |[7] |

Note: "rt" denotes room temperature. "-" indicates data not specified in the provided context.

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric Michael addition reaction of a ketone to a nitroolefin using a pyrrolidine-based catalyst.

Materials:

-

(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (or other suitable pyrrolidine-based catalyst)

-

Cyclohexanone (Michael Donor)

-

trans-β-Nitrostyrene (Michael Acceptor)

-

Toluene (or other suitable solvent, e.g., Chloroform, or solvent-free)

-

Benzoic acid (optional co-catalyst)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents for chromatography)

-

Standard laboratory glassware (reaction vial, magnetic stir bar, etc.)

-

Magnetic stirrer

-

Rotary evaporator

General Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, 0.02 mmol, 10 mol%).[1]

-

If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).[1]

-

Add the Michael acceptor, for instance, trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).[1]

-